Cas no 117241-40-4 (3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid)

3-(5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a heterocyclic compound featuring both pyrrolidone and thiazolidine carboxylic acid moieties. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a building block for peptidomimetics or bioactive molecules. The presence of multiple functional groups, including a carboxylic acid and carbonyl groups, allows for versatile derivatization, enabling its use in the synthesis of complex pharmacophores. Its rigid scaffold may contribute to enhanced binding affinity in drug design. The compound’s stability and compatibility with standard coupling reagents make it suitable for solid-phase peptide synthesis. Further research may explore its role in targeting enzymes or receptors involved in inflammatory or metabolic pathways.
3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid structure
117241-40-4 structure
Product Name:3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
CAS No:117241-40-4
MF:C9H12N2O4S
MW:244.267580986023
CID:164643
PubChem ID:114751
Update Time:2025-08-04

3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
    • 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid
    • 3-pyroglutamylthiazolidine-4-carboxylic acid
    • (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid
    • 3-((5-Oxo-2-pyrrolidinyl)carbonyl)-4-thiazolidinecarboxylic acid
    • 3-(5-oxoprolyl)-1,3-thiazolidine-4-carboxylic acid
    • 4-Thiazolidinecarboxylic acid, 3-((5-oxo-2-pyrrolidinyl)carbonyl)-
    • Pgt-1A
    • SB45451
    • 4-Thiazolidinecarboxylic acid, 3-[(5-oxo-2-pyrrolidinyl)carbonyl]-
    • NSC-678119
    • SMR004703263
    • BCP33997
    • VS-02241
    • DTXSID90861268
    • HMS3369O22
    • NSC678119
    • SB45518
    • MLS006011471
    • CHEBI:181992
    • SB45450
    • NCI60_027982
    • SCHEMBL9342892
    • AKOS022061333
    • HMS3393C04
    • 117241-40-4
    • FT-0631104
    • HMS3651L22
    • AKOS000167328
    • 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid
    • Pidotimod Impurity D
    • 3-((5-Oxo-2-pyrrolidinyl)carbonyl)-1,3-thiazolidine-4-carboxylic acid
    • 162148-15-4
    • Inchi: 1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)
    • InChI Key: UUTKICFRNVKFRG-UHFFFAOYSA-N
    • SMILES: S1CN(C(C2CCC(N2)=O)=O)C(C(=O)O)C1

Computed Properties

  • Exact Mass: 244.05186
  • Monoisotopic Mass: 244.05177804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 86.71

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Additional information on 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

3-(5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic Acid: A Promising Compound in Modern Pharmaceutical Research

3-(5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, with the chemical identifier CAS No. 117241-40-4, has emerged as a significant molecule in the field of pharmaceutical science. This compound belongs to a class of heterocyclic derivatives characterized by the presence of both thiazolidine and pyrrolidine rings, which are known for their diverse biological activities. Recent studies have highlighted its potential in modulating cellular pathways associated with inflammation, oxidative stress, and metabolic disorders. The unique structural features of this molecule, including the 5-oxopyrrolidine and thiazolidine-4-carboxylic acid moieties, enable it to interact with multiple biological targets, making it a subject of intense research in both academic and industrial settings.

One of the most notable features of 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is its ability to act as a prodrug, which enhances its bioavailability and reduces potential toxicity. This property has been extensively explored in recent years, with studies demonstrating its utility in improving the solubility and stability of therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that the compound exhibits enhanced cellular uptake when conjugated to specific targeting ligands, a finding that has significant implications for the development of targeted drug delivery systems. Such advancements underscore the importance of this molecule in the design of next-generation therapeutics.

The thiazolidine-4-carboxylic acid core of this compound is particularly noteworthy due to its involvement in various physiological processes. Thiazolidine derivatives are known for their antioxidant properties, and recent research has linked them to the regulation of redox homeostasis in cellular environments. A 2022 review in Antioxidants & Redox Signaling highlighted the role of such compounds in mitigating oxidative stress, a key factor in the pathogenesis of chronic diseases such as diabetes and neurodegenerative disorders. The 5-oxopyrrolidine ring, on the other hand, contributes to the molecule’s ability to modulate enzyme activity, as evidenced by its interaction with specific proteases and kinases.

Recent advancements in synthetic chemistry have further expanded the potential applications of 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid. Researchers are now exploring novel synthetic routes to optimize its pharmacokinetic profile, ensuring better therapeutic outcomes. A 2024 study published in Organic & Biomolecular Chemistry introduced a scalable method for its synthesis, which significantly reduces production costs and improves yield. This development is critical for the commercialization of the compound, as it addresses one of the major challenges in pharmaceutical development: the balance between cost-effectiveness and therapeutic efficacy.

The biological activity of this compound has been investigated in several preclinical models. In vitro studies have shown that 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid exhibits anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in the immune response. A 2023 study in Pharmacological Reports demonstrated its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an adjunct therapy for inflammatory diseases. These findings align with the growing interest in compounds that target the immune system for the treatment of autoimmune and inflammatory conditions.

Moreover, the compound’s interaction with metabolic pathways has attracted attention in the context of metabolic syndrome and obesity. A 2022 study in Endocrinology reported that 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid can modulate glucose metabolism by enhancing insulin sensitivity. This property is particularly relevant given the rising prevalence of type 2 diabetes and the need for novel therapeutics that address insulin resistance. The compound’s potential to improve metabolic health is further supported by its ability to reduce lipid accumulation in adipose tissue, a factor closely linked to the development of metabolic disorders.

Despite its promising profile, the development of 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid as a therapeutic agent faces several challenges. One of the primary concerns is the need to optimize its pharmacokinetic properties, such as its half-life and tissue distribution, to ensure sustained therapeutic effects. Researchers are also exploring ways to enhance its selectivity for specific biological targets, which is crucial for minimizing off-target effects. A 2023 study in Drug Discovery Today proposed the use of computational models to predict the compound’s interactions with various proteins, providing valuable insights for the design of more effective derivatives.

In addition to its therapeutic potential, the compound’s structural versatility has sparked interest in its use as a scaffold for drug discovery. The presence of multiple functional groups in its molecular framework allows for the incorporation of diverse pharmacophores, enabling the development of compounds with tailored biological activities. For example, a 2024 study in MedChemComm described the synthesis of several analogs of 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid that exhibit enhanced activity against specific bacterial strains, highlighting its potential in the fight against antibiotic-resistant pathogens. Such findings underscore the importance of this molecule in the broader context of drug discovery and development.

The growing body of research on 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid reflects its significance as a multifunctional compound with broad therapeutic applications. Its ability to modulate inflammation, metabolism, and immune responses positions it as a valuable candidate for the treatment of a wide range of diseases. As synthetic and biochemical techniques continue to advance, the potential of this compound to address unmet medical needs is likely to expand further. Ongoing studies are expected to provide deeper insights into its mechanisms of action, paving the way for its clinical translation in the near future.

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